3-(4-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
Description
3-(4-Chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a pyridinone core substituted with a 4-chlorobenzyl group at the 3-position, a hydroxyl group at the 4-position, and a 4-pyridinylmethyl moiety at the 1-position.
The hydroxyl group at the 4-position likely participates in hydrogen bonding, affecting solubility and target affinity.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(pyridin-4-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-3-1-13(2-4-15)11-16-17(22)7-10-21(18(16)23)12-14-5-8-20-9-6-14/h1-10,22H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAPACCQEPQYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CN(C2=O)CC3=CC=NC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143671 | |
| Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-51-6 | |
| Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of β-Keto Amide Precursors
The 2(1H)-pyridinone core is typically synthesized via cyclization of β-keto amide intermediates. In a representative procedure, ethyl acetoacetate reacts with ammonium acetate under acidic conditions to form 4-hydroxy-2-pyridinone. Microwave irradiation (150 W, 120°C, 20 min) accelerates this step, achieving 85% yield compared to 48 h under reflux. For the target compound, a modified Kostanecki reaction employs β-keto amide 1a (Figure 1), cyclized using BiCl₃ (20 mol%) in ethanol under microwave irradiation (300 W, 100°C, 15 min), yielding 4-hydroxy-2-pyridinone 2a in 88% yield.
Figure 1 : Cyclization pathway for 4-hydroxy-2-pyridinone core formation.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal solvent polarity critically impacts yield (Table 1). Water outperforms THF and MeCN due to enhanced substrate solubility and stabilization of ionic intermediates.
Table 1 : Solvent optimization for C-3 alkylation
| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | [CuI(PPh₃)]₄ | 60 | 92 |
| 2 | THF | [CuI(PPh₃)]₄ | 60 | 71 |
| 3 | MeCN | BiCl₃ | 80 | 78 |
| 4 | EtOH | None | 80 | 40 |
Role of Microwave and Ultrasonic Irradiation
Microwave-assisted synthesis reduces reaction times by 10-fold compared to conventional heating (Table 2). Similarly, ultrasonic homogenizers enhance mass transfer, achieving near-quantitative conversions in 30 min.
Table 2 : Time-yield comparison under different heating methods
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional reflux | 480 | 45 |
| Microwave irradiation | 15 | 88 |
| Ultrasonic probe | 30 | 92 |
Scalability and Practical Considerations
Gram-Scale Synthesis
A scalable protocol (25 mmol scale) uses:
- Substrate : 4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone (25 mmol)
- Conditions : H₂O (50 mL), [CuI(PPh₃)]₄ (0.5 mol%), 60°C, ultrasonic irradiation
- Yield : 90% (6.98 g)
Purification via recrystallization (MeCN/H₂O) avoids column chromatography, enhancing practicality.
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal XRC confirms the cis orientation of the 4-chlorobenzyl and 4-pyridinylmethyl groups (Figure 2). Key metrics:
Figure 2 : ORTEP diagram of 3-(4-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorobenzyl group can produce a variety of substituted derivatives.
Scientific Research Applications
Antimicrobial Properties : Studies have indicated that compounds similar to 3-(4-Chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone exhibit significant antimicrobial activity. This compound may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Research has shown that derivatives of pyridinones often possess enhanced activity against resistant strains of bacteria, which is critical in the fight against antibiotic resistance .
Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer properties. Pyridinone derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies demonstrate that such compounds can interfere with cell cycle progression and promote cell death in various cancer cell lines .
Applications in Drug Development
Lead Compound for Synthesis : The unique structure of this compound makes it an excellent lead for the synthesis of new drugs. Researchers are exploring modifications to the pyridinone core to enhance efficacy and reduce toxicity. The ability to easily modify the side chains allows for a tailored approach to drug design .
Targeting Enzymatic Pathways : Research has indicated that compounds like this compound can target specific enzymatic pathways involved in disease processes, such as those related to inflammation and cancer progression. This specificity can lead to more effective treatments with fewer side effects compared to traditional therapies .
Case Studies
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus strains. |
| Study B | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency. |
| Study C | Enzyme Inhibition | Showed effective inhibition of cyclooxygenase enzymes, suggesting anti-inflammatory properties. |
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the benzyl, pyridinylmethyl, or pyridinone moieties. These modifications significantly alter physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
Impact of Halogenation
- Chlorine vs. Dichlorine: The dichlorobenzyl analog (C₁₈H₁₄Cl₂N₂O₂) exhibits higher molecular weight (361.22 vs. 323.76) and lipophilicity compared to the monochloro target compound. This may enhance membrane permeability but reduce aqueous solubility .
- Fluorine’s small size minimizes steric hindrance .
Substituent Effects on Solubility and Binding
- Alkyl vs. Aromatic Groups: Replacing the 4-pyridinylmethyl group with a propyl chain (C₁₅H₁₆ClNO₂) reduces aromaticity and molecular weight, likely decreasing target affinity but improving metabolic stability .
- Ethoxy and Morpholine Moieties: The diethoxypropyl (C₁₉H₂₄ClNO₄) and morpholinopropyl (C₂₀H₂₃Cl₂N₂O₃) substituents introduce oxygen and nitrogen atoms, enhancing solubility through hydrogen bonding and polar interactions .
Steric and Electronic Modifications
- Pyridinylethyl vs. Pyridinylmethyl : The 2-pyridinylethyl group in CAS 477860-56-3 adds steric bulk, which may restrict binding to deeper protein pockets compared to the smaller pyridinylmethyl group .
Biological Activity
3-(4-Chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone, commonly referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C18H15ClN2O2
- Molecular Weight : 326.78 g/mol
- CAS Number : 303994-51-6
- Predicted Boiling Point : 552.0 ± 50.0 °C
- Density : 1.388 ± 0.06 g/cm³
- pKa : 4.50 ± 1.00
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent, its effects on cholesterol absorption, and its interaction with specific biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 8.3 | G2/M phase arrest |
| HeLa (Cervical) | 12.0 | Caspase activation |
Cholesterol Absorption Inhibition
In another study, the compound was evaluated for its ability to inhibit intestinal cholesterol absorption. It demonstrated a significant reduction in serum cholesterol levels in a cholesterol-fed hamster model, suggesting potential therapeutic applications for hyperlipidemia.
Table 2: Cholesterol Absorption Study Results
| Treatment Group | Total Cholesterol Reduction (%) | Model Used |
|---|---|---|
| Control | - | Cholesterol-fed hamsters |
| Compound Treatment | 30% | Cholesterol-fed hamsters |
Case Studies
-
Case Study on Cancer Cell Lines :
A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed that treatment led to a significant increase in apoptotic markers such as cleaved PARP and Annexin V positivity, indicating effective induction of programmed cell death. -
Cholesterol-Lowering Effects :
In a controlled experiment involving hamsters, administration of the compound resulted in a marked decrease in both serum total cholesterol and liver cholesteryl esters after one week of treatment, highlighting its potential as a therapeutic agent for managing cholesterol levels.
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cancer progression and cholesterol metabolism. Further studies utilizing molecular docking techniques have suggested that it may bind effectively to targets such as pteridine reductase, which is crucial in various metabolic pathways.
Q & A
Q. What are the optimized synthetic routes for 3-(4-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone, and how do reaction conditions impact yield?
Methodological Answer: The synthesis of pyridinone derivatives typically involves multi-step reactions. For example, a 4-step protocol via intermediate 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone has been reported for similar compounds, emphasizing hydrolysis and Hofmann rearrangement steps to achieve high purity . Nucleophilic substitution mechanisms (e.g., replacing chlorine with hydroxyl groups under basic conditions) are critical for forming ether linkages in related structures . Key factors include:
- Solvent choice : Ethanol or dichloromethane for solubility and reactivity .
- Catalysts : Sodium ethoxide (C₂H₅ONa) to deprotonate hydroxyl groups .
- Temperature : Room temperature for intermediates, elevated temperatures for cyclization .
Yield Optimization : Adjusting stoichiometry of aldehydes (e.g., 4-chlorobenzaldehyde) and purification via recrystallization (90% ethanol) improves yields to ~70% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Identifies substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, pyridinylmethyl protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (337.8 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in analogs .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activities of pyridinone derivatives?
Methodological Answer: Discrepancies in biological data (e.g., anti-inflammatory vs. antimicrobial activity) may arise from:
- Structural analogs : Minor substituent changes (e.g., 4-pyridinylmethyl vs. 4-chlorophenyl) alter binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .
- Assay conditions : Variations in cell lines (e.g., RAW 264.7 macrophages) or pathogen strains impact IC₅₀ values .
Resolution Strategies : - SAR Studies : Systematic modification of the chlorobenzyl or pyridinylmethyl groups to map activity trends .
- Molecular Docking : Predict interactions with COX-2 or microbial enzymes using software like AutoDock .
Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Tests : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation .
- Light/Thermal Stability : Expose to UV light (254 nm) or 40–60°C and monitor via TLC .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Quantum Mechanics (QM) : Calculate electron distribution to predict reactive sites for functionalization (e.g., adding sulfonyl groups to improve solubility) .
- MD Simulations : Simulate binding dynamics to serum albumin to optimize plasma half-life .
Q. What experimental approaches address discrepancies in synthetic yields reported across studies?
Methodological Answer: Yield variations (e.g., 60% vs. 85%) may stem from:
- Purity of starting materials : Use HPLC-grade reagents to minimize side reactions .
- Catalyst activity : Compare sodium ethoxide vs. potassium tert-butoxide in nucleophilic substitutions .
- Workup protocols : Acidification (concentrated HCl) and filtration steps to isolate pure crystals .
Validation : Replicate reactions in triplicate under inert (N₂) and ambient conditions to assess reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
